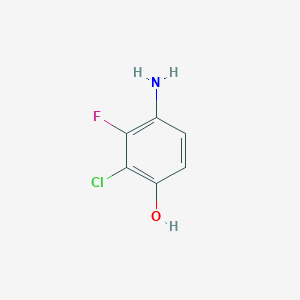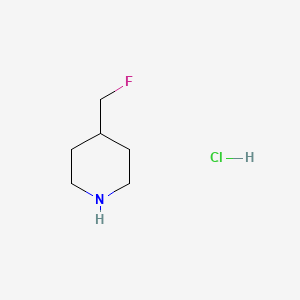![molecular formula C10H17N3 B1290089 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine CAS No. 1052680-10-0](/img/structure/B1290089.png)
2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine" is a chemical structure that is not directly mentioned in the provided papers. However, the papers discuss various piperidine derivatives and their synthesis, which can provide insights into the general characteristics and chemical behavior of piperidine compounds. Piperidine is a six-membered heterocyclic amine with one nitrogen atom, and it is a key structural motif in many pharmaceuticals and organic compounds .
Synthesis Analysis
The synthesis of piperidine derivatives can be complex and involves multiple steps. For instance, the synthesis of piperidine imino-C-glycosides involves a stereoselective addition of 2-thiazolylmagnesium bromide to an N-glycosylhydroxylamine, followed by reduction and intramolecular cyclization . Another example is the synthesis of pyrazolo[1,5-a]pyridine derivatives, which involves reductive amination, amide hydrolysis, and N-alkylation . These methods demonstrate the versatility of piperidine synthesis and the ability to introduce various functional groups to the piperidine core.
Molecular Structure Analysis
Piperidine derivatives often exhibit interesting molecular structures due to the presence of various substituents. For example, a pyrazolopyrimidine ligand with a piperidine moiety has been synthesized and used to obtain copper(II) complexes, showcasing the ligand's ability to chelate metal ions . The molecular structure of piperidine derivatives can significantly influence their chemical properties and interactions with biological targets.
Chemical Reactions Analysis
Piperidine derivatives can participate in a variety of chemical reactions. The piperidine moiety can act as a protecting group for phenols, showing stability under ortho-lithiation conditions and concentrated hydrobromic acid . Additionally, piperidine derivatives can be involved in cross-condensation reactions to form spiro compounds with potential physiological activity . These reactions highlight the reactivity and functionalization potential of the piperidine ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. For instance, the crystal structure of a piperidine derivative revealed that the piperidine ring adopts a chair conformation and forms hydrogen bonds and weak interactions in the crystal lattice . The presence of various substituents on the piperidine ring can also affect the compound's binding affinity to biological receptors, as seen in the synthesis of compounds with high affinity for dopamine receptors . These properties are crucial for the development of piperidine-based pharmaceuticals.
Aplicaciones Científicas De Investigación
Anticholinesterase Agents
Research has shown that pyrazolines, which include compounds structurally related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine, can be synthesized as potential anticholinesterase agents. These compounds have been studied for their effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are important in the treatment of neurodegenerative disorders (Altıntop, 2020).
Aurora Kinase Inhibitors for Cancer Treatment
A compound structurally similar to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine has been investigated as an Aurora kinase inhibitor, which might be useful in treating cancer (ロバート ヘンリー,ジェームズ, 2006).
Cannabinoid Receptor Antagonists
Pyrazole derivatives, related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine, have been explored as specific antagonists for cannabinoid receptors. These compounds may have therapeutic applications in antagonizing the side effects of cannabinoids (Lan et al., 1999).
Synthesis of Polyfunctional Pyridines
Studies have reported the synthesis of novel polyfunctional pyrazolyl-substituted pyridines, where compounds related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine are used. These compounds have potential applications in various technological fields (Latif et al., 2003).
Development of Multifunctional Agents for CNS Disorders
Research into N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines, closely related to 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine, has led to the identification of compounds with potential as multifunctional agents in the treatment of complex CNS disorders (Canale et al., 2016).
Synthesis of Crizotinib Intermediate
2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine-related compounds have been used in the synthesis of Crizotinib, an important drug used in cancer treatment. A robust synthesis method has been developed for this purpose (Fussell et al., 2012).
Safety and Hazards
The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mecanismo De Acción
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities .
Mode of Action
It is known that pyrazole derivatives can interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, leading to diverse biological effects .
Result of Action
Pyrazole derivatives are known to have a wide range of biological activities .
Propiedades
IUPAC Name |
2-(2-pyrazol-1-ylethyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-2-6-11-10(4-1)5-9-13-8-3-7-12-13/h3,7-8,10-11H,1-2,4-6,9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDMVKNSVSMEHPF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




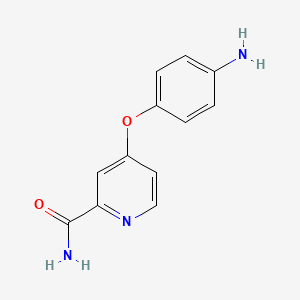
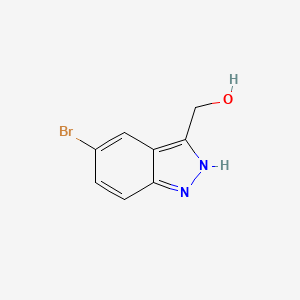
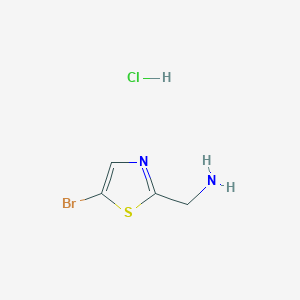
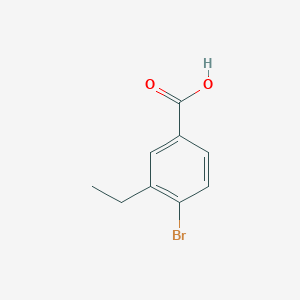

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)
![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)


